9-(Hexyloxy)anthracene
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Overview
Description
9-(Hexyloxy)anthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hexyloxy group attached to the ninth position of the anthracene molecule. Anthracene derivatives, including this compound, are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Hexyloxy)anthracene typically involves the alkylation of anthracene with a hexyloxy group. One common method is the Suzuki cross-coupling reaction, where anthracene is reacted with a hexyloxyboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as toluene or tetrahydrofuran, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 9-(Hexyloxy)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to simpler anthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, typically occur at the 9-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and vanadyl acetylacetonate are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation are commonly employed.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Simpler anthracene derivatives.
Substitution: 9-substituted anthracene derivatives, such as 9-nitroanthracene or 9-bromoanthracene.
Scientific Research Applications
9-(Hexyloxy)anthracene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(Hexyloxy)anthracene is primarily related to its photophysical properties. Upon exposure to light, the compound can undergo photoexcitation, leading to the generation of singlet oxygen and other reactive species. These reactive species can interact with various molecular targets, including cellular proteins and DNA, leading to a range of biological effects . The compound’s ability to generate singlet oxygen makes it valuable in applications such as photodynamic therapy .
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its blue light-emitting properties and used in OLEDs.
9-Anthracenemethanol: Utilized as a fluorescent probe and in the study of photophysical properties.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in various photochemical applications.
Uniqueness: 9-(Hexyloxy)anthracene stands out due to its unique hexyloxy group, which imparts distinct solubility and photophysical properties. This makes it particularly useful in applications requiring specific solubility characteristics and enhanced photostability .
Properties
CAS No. |
112607-82-6 |
---|---|
Molecular Formula |
C20H22O |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
9-hexoxyanthracene |
InChI |
InChI=1S/C20H22O/c1-2-3-4-9-14-21-20-18-12-7-5-10-16(18)15-17-11-6-8-13-19(17)20/h5-8,10-13,15H,2-4,9,14H2,1H3 |
InChI Key |
WNYBWKDMJPOMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
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